

Application Notes and Protocols: ATTO 647 Maleimide Conjugation to Cysteine Residues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 647

Cat. No.: B15554283

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 647 is a fluorescent label belonging to a new generation of dyes for the red spectral region, offering strong absorption, high fluorescence quantum yield, and exceptional photostability.^[1] The maleimide derivative of **ATTO 647** is a thiol-reactive probe that enables the specific, covalent labeling of cysteine residues in proteins and peptides. This conjugation chemistry proceeds via a Michael addition reaction, forming a stable thioether bond between the dye and the sulphydryl group of a cysteine. The reaction is highly selective for thiols within a pH range of 6.5-7.5, where the thiol group is sufficiently nucleophilic. This specificity makes **ATTO 647** maleimide an invaluable tool for a wide range of applications, including fluorescence microscopy, flow cytometry, single-molecule detection, and super-resolution imaging techniques such as STED microscopy.^[2]

This document provides detailed protocols for the conjugation of **ATTO 647** maleimide to cysteine residues, methods for purification of the conjugate, and application-specific examples.

Data Presentation

Table 1: Key Properties of ATTO 647 Maleimide

Property	Value	Reference
Molecular Weight	829 g/mol	[1]
Excitation Maximum (λ_{ex})	647 nm	[1]
Emission Maximum (λ_{em})	667 nm	[1]
Molar Absorptivity (ϵ_{max})	$1.2 \times 10^5 \text{ M}^{-1} \text{ cm}^{-1}$	[1]
Fluorescence Quantum Yield (η_{fl})	20%	[1]
Recommended Reaction pH	7.0 - 7.5	[3]
Reactive Group	Maleimide	
Reactivity	Cysteine Sulfhydryl Groups	
Solvent for Stock Solution	Anhydrous DMSO or DMF	[4]

Table 2: Recommended Reaction Conditions for ATTO 647 Maleimide Conjugation

Parameter	Recommended Range	Notes	Reference
Protein Concentration	2 - 10 mg/mL	Higher concentrations generally lead to better labeling efficiency.	[5]
Dye:Protein Molar Ratio	10:1 to 20:1	This should be optimized for each specific protein and desired degree of labeling.	[4]
Reaction Buffer	PBS, HEPES, Tris	pH 7.0 - 7.5. Buffers should be free of thiols.	[4]
Reaction Temperature	Room Temperature or 4°C	[4]	
Reaction Time	2 hours to overnight	Longer incubation at 4°C may be beneficial for sensitive proteins.	[4]
Reducing Agent (optional)	TCEP (10-100x molar excess)	To reduce disulfide bonds and free up cysteine residues. TCEP does not need to be removed prior to labeling.	[4]

Table 3: Photostability Comparison of Red Fluorescent Dyes

Dye	Relative Photostability	Key Features	Reference
ATTO 647N	High	High resistance to photobleaching and ozone degradation, making it suitable for demanding applications like super-resolution microscopy.	[6][7]
Alexa Fluor 647	High	A widely used and photostable red fluorescent dye.	[6]
Cy5	Moderate	Prone to photobleaching, especially in the presence of thiols.	[6]

Experimental Protocols

Reduction of Protein Disulfide Bonds (Optional)

If the cysteine residues intended for labeling are involved in disulfide bonds, a reduction step is necessary prior to conjugation.

Materials:

- Protein solution (2-10 mg/mL in a suitable buffer like PBS, pH 7.0-7.5)
- Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
- Degassed reaction buffer (e.g., PBS, pH 7.0-7.5)

Protocol:

- Prepare a fresh stock solution of TCEP (e.g., 10 mM in degassed buffer).

- Add a 10- to 100-fold molar excess of TCEP to the protein solution.[4]
- Incubate the reaction mixture for 20-30 minutes at room temperature.[4]
- The protein solution is now ready for the labeling reaction. TCEP does not need to be removed.

ATTO 647 Maleimide Labeling of Cysteine Residues

Materials:

- Reduced protein solution (from step 1) or a protein with free cysteines
- **ATTO 647** maleimide
- Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
- Reaction buffer (PBS, HEPES, or Tris, pH 7.0-7.5, degassed)
- Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

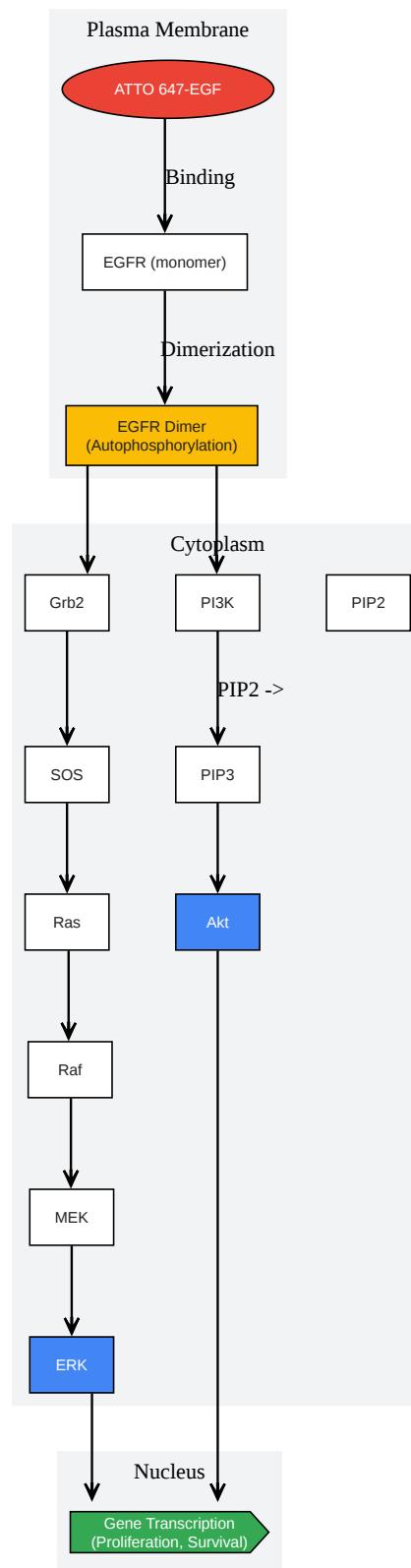
Protocol:

- Equilibrate the vial of **ATTO 647** maleimide to room temperature before opening.
- Prepare a 10 mM stock solution of **ATTO 647** maleimide in anhydrous DMSO or DMF.[4]
This solution should be prepared fresh.
- Add the desired molar excess (typically 10-20 fold) of the **ATTO 647** maleimide stock solution to the protein solution while gently stirring.[4]
- Protect the reaction mixture from light and incubate for 2 hours at room temperature or overnight at 4°C.[4]
- (Optional) To stop the reaction, add a quenching reagent such as L-cysteine or 2-mercaptoethanol to a final concentration of 1-10 mM to react with any excess maleimide. Incubate for 15-30 minutes.

Purification of the Labeled Protein

Purification is essential to remove unreacted dye and any byproducts.

Materials:


- Labeled protein solution
- Size-exclusion chromatography column (e.g., Sephadex G-25)
- Elution buffer (e.g., PBS, pH 7.4)

Protocol:

- Equilibrate the size-exclusion chromatography column with the elution buffer.
- Apply the reaction mixture to the top of the column.
- Elute the protein-dye conjugate with the elution buffer.
- The first colored band to elute is the labeled protein. The free dye will elute as a second, slower-moving band.
- Collect the fractions containing the labeled protein.
- The degree of labeling (DOL) can be determined spectrophotometrically by measuring the absorbance at 280 nm (for the protein) and ~647 nm (for the **ATTO 647** dye).

Mandatory Visualization

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Fluorescence Imaging of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitor Resistance in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. jenabioscience.com [jenabioscience.com]
- 4. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 5. Atto 647N Protein Labeling Kit, Fluorescent Thiol Protein Labeling - Jena Bioscience [jenabioscience.com]
- 6. benchchem.com [benchchem.com]
- 7. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- To cite this document: BenchChem. [Application Notes and Protocols: ATTO 647 Maleimide Conjugation to Cysteine Residues]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15554283#atto-647-maleimide-conjugation-to-cysteine-residues>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com